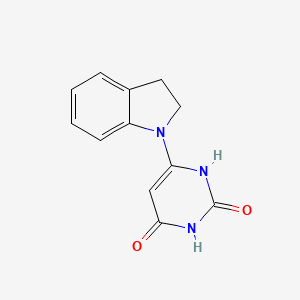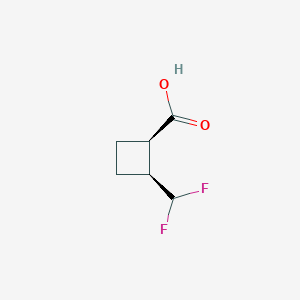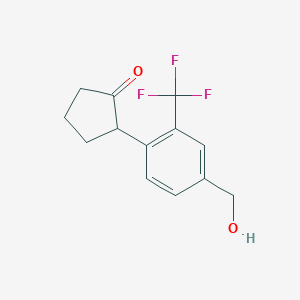
2-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one is a synthetic organic compound characterized by the presence of a cyclopentanone ring substituted with a hydroxymethyl group and a trifluoromethyl group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one typically involves multi-step organic reactions. One possible route includes:
Starting Material: The synthesis may begin with a substituted benzene derivative.
Functional Group Introduction: Introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution using reagents like trifluoromethyl iodide.
Cyclopentanone Formation: The cyclopentanone ring can be formed via intramolecular cyclization reactions.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ketone group in the cyclopentanone ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Biochemical Probes: Used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Hydroxymethyl)phenyl)cyclopentan-1-one: Lacks the trifluoromethyl group.
2-(4-(Trifluoromethyl)phenyl)cyclopentan-1-one: Lacks the hydroxymethyl group.
Uniqueness
The presence of both the hydroxymethyl and trifluoromethyl groups in 2-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one makes it unique, potentially offering a combination of properties not found in similar compounds.
Properties
Molecular Formula |
C13H13F3O2 |
|---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)-2-(trifluoromethyl)phenyl]cyclopentan-1-one |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)11-6-8(7-17)4-5-9(11)10-2-1-3-12(10)18/h4-6,10,17H,1-3,7H2 |
InChI Key |
JKYGMIKMOAWAFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C2=C(C=C(C=C2)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


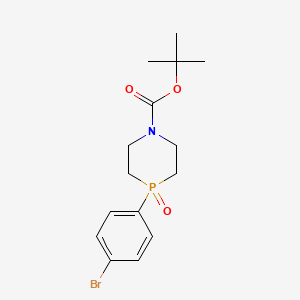
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B13333142.png)
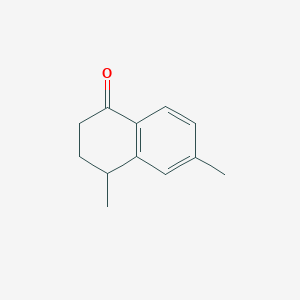
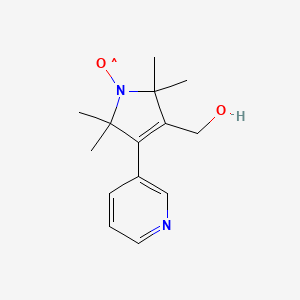
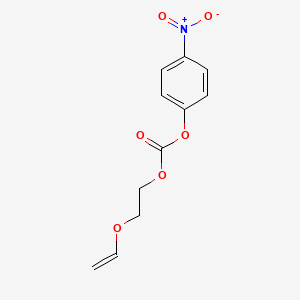
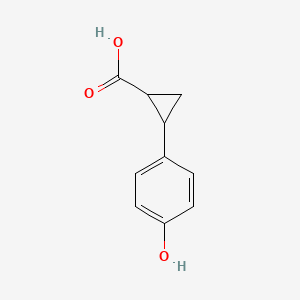
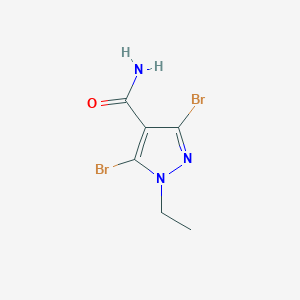
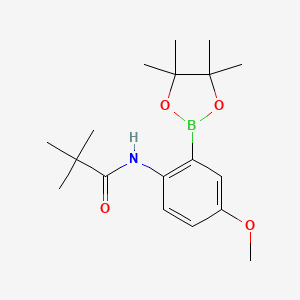

![3-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13333197.png)
![(1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13333212.png)

